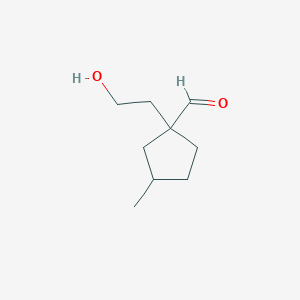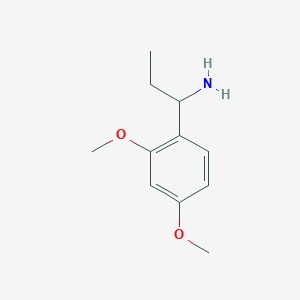![molecular formula C12H19NO2 B13276076 2-{1-[(2-Hydroxypropyl)amino]propyl}phenol](/img/structure/B13276076.png)
2-{1-[(2-Hydroxypropyl)amino]propyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(2-Hydroxypropyl)amino]propyl}phenol is an organic compound with the molecular formula C12H19NO2. It is a phenolic compound with a hydroxypropylamino group attached to the phenol ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-Hydroxypropyl)amino]propyl}phenol typically involves the reaction of a phenolic compound with a hydroxypropylamine derivative. One common method is the alkylation of phenol with 1-bromo-2-hydroxypropane in the presence of a base, followed by the reaction with propylamine. The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through techniques such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-Hydroxypropyl)amino]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The hydroxypropylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenol ring.
Scientific Research Applications
2-{1-[(2-Hydroxypropyl)amino]propyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{1-[(2-Hydroxypropyl)amino]propyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the hydroxypropylamino group can enhance its solubility and reactivity. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol: This compound has a similar structure but with additional hydroxyphenyl groups, which may confer different chemical and biological properties.
2-(2-Amino-1-hydroxypropyl)phenol: This compound is structurally similar but lacks the propyl group, which can affect its reactivity and applications.
Uniqueness
2-{1-[(2-Hydroxypropyl)amino]propyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropylamino group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(2-hydroxypropylamino)propyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-3-11(13-8-9(2)14)10-6-4-5-7-12(10)15/h4-7,9,11,13-15H,3,8H2,1-2H3 |
InChI Key |
GLPQHFJETHNBNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


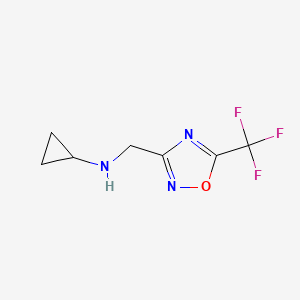
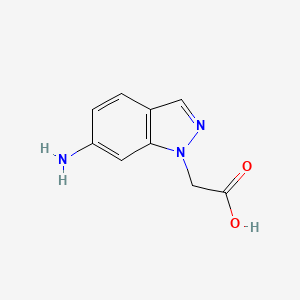


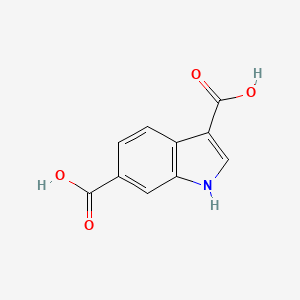
![Methyl 6-[(hydrazinocarbonothioyl)amino]hexanoate](/img/structure/B13276020.png)


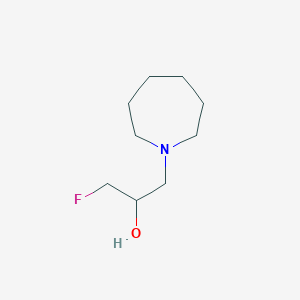
![1-{[(2,6-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13276049.png)

![(Heptan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13276073.png)
